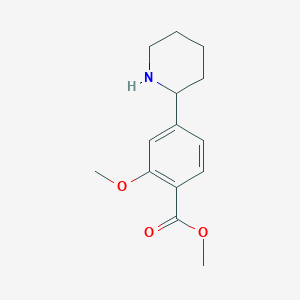

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate

CAS No.: 832155-04-1

Cat. No.: VC18726534

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832155-04-1 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | methyl 2-methoxy-4-piperidin-2-ylbenzoate |

| Standard InChI | InChI=1S/C14H19NO3/c1-17-13-9-10(12-5-3-4-8-15-12)6-7-11(13)14(16)18-2/h6-7,9,12,15H,3-5,8H2,1-2H3 |

| Standard InChI Key | LJPWDNYCAPRYJX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoate ester core with a methoxy group (-OCH) at the ortho position and a piperidine ring at the para position. The piperidine moiety introduces chirality, making stereochemistry a critical factor in its interactions and reactivity. The methoxy group enhances solubility in polar solvents, while the piperidine ring contributes to basicity and potential hydrogen-bonding capabilities .

Key Structural Features:

-

Benzoate ester backbone: Provides stability and serves as a scaffold for functional group attachments.

-

Methoxy group: Electron-donating effects influence aromatic ring reactivity and solubility.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that introduces stereochemical complexity.

Physicochemical Data

The following table summarizes critical physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 832155-04-1 |

| Molecular Formula | |

| Molecular Weight | 249.30 g/mol |

| InChI Key | LJPWDNYCAPRYJX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC |

These properties are consistent with esters of similar complexity, though the piperidine substitution distinguishes it from simpler benzoate derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the esterification of 2-methoxy-4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to achieve high yields.

Key Steps:

-

Preparation of the carboxylic acid precursor: 2-Methoxy-4-(piperidin-2-yl)benzoic acid is synthesized via Friedel-Crafts acylation or cross-coupling reactions.

-

Esterification: The acid is reacted with methanol under acidic conditions, facilitating nucleophilic acyl substitution.

-

Purification: Crude product is purified via recrystallization or column chromatography to isolate the ester.

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency. Continuous flow reactors and immobilized catalysts are employed to enhance reaction kinetics and reduce waste. Recent advances in transition metal-free synthesis, such as those demonstrated in allylarene production, may offer parallel strategies for large-scale ester synthesis .

Challenges in Scalability:

-

Steric hindrance: The piperidine ring complicates reaction kinetics.

-

Chiral resolution: Industrial methods must address enantiomeric purity, often requiring chiral catalysts or chromatography.

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are prevalent in pharmaceuticals due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes. Methyl 2-methoxy-4-(piperidin-2-yl)benzoate’s structural similarity to known bioactive molecules suggests potential in:

-

Central nervous system (CNS) drug development: Piperidine moieties are common in antipsychotics and analgesics.

-

Enzyme inhibition: The ester group may serve as a hydrolyzable prodrug component .

Material Science

The compound’s aromaticity and functional groups make it a candidate for:

-

Liquid crystal formulations: Methoxy groups enhance thermal stability.

-

Polymer additives: Piperidine rings may act as crosslinking agents.

Comparative Analysis with Structural Analogues

Ethyl 4-(Piperidin-2-yl)Benzoate

-

Structural difference: Ethyl ester vs. methyl ester.

-

Impact: Longer alkyl chains may enhance lipophilicity but reduce metabolic stability.

Methyl 4-(Piperidin-3-yl)Benzoate

-

Structural difference: Piperidine substitution at the meta position.

-

Impact: Altered steric and electronic interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume